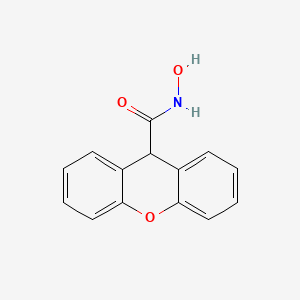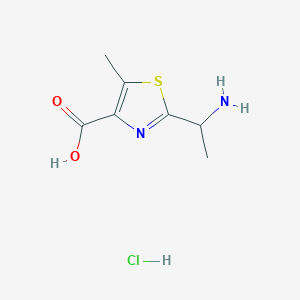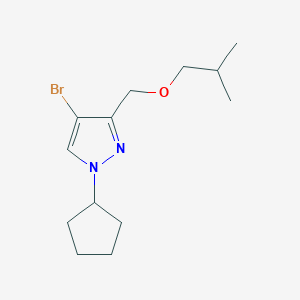![molecular formula C16H18N4O4S B2594341 5-(Ethylamino)-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941267-39-6](/img/structure/B2594341.png)
5-(Ethylamino)-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Ethylamino)-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile, commonly known as EMO, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EMO is a heterocyclic compound that contains an oxazole ring, an ethylamino group, and a morpholinylsulfonylphenyl group. The compound has shown promising results in various scientific studies, particularly in the area of cancer research.
Scientific Research Applications
Synthesis and Properties
Synthesis Techniques : Research has demonstrated methods to synthesize various 5-alkylamino-1,3-oxazole-4-carbonitriles, including compounds with 2-phthalimidoethyl or 3-phthalimidopropyl substituents at the oxazole ring. These methods are crucial for creating compounds with potential biological activities (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Chemical Reactions : The interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate has been studied, revealing different reaction products based on the substituents used. This research expands the understanding of the chemical behavior of these compounds (Chumachenko, Shablykin, & Brovarets, 2014).
Potential Biological Activities
Antimicrobial Properties : Some synthesized compounds, like 1,2,4-Triazole derivatives, which might include morpholine as a component, have been screened for antimicrobial activities, with some showing significant effects against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antitumor Activities : Research has also explored the synthesis of compounds like 4-morpholino-1H-indazole-1-carboxamide and its derivatives, with studies indicating these compounds' effectiveness in inhibiting the proliferation of various cancer cell lines. This highlights their potential in cancer research and treatment (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).
Crystal Structure Analysis
- X-Ray Diffraction Studies : Some studies have focused on determining the crystal structure of morpholine-containing compounds using techniques like X-ray diffraction. This is essential for understanding the physical properties and potential applications of these compounds (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).
properties
IUPAC Name |
5-(ethylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-2-18-16-14(11-17)19-15(24-16)12-3-5-13(6-4-12)25(21,22)20-7-9-23-10-8-20/h3-6,18H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOMBTMBGNXQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-indol-3-yl)ethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2594260.png)
![(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2594264.png)



![6-[(2-oxo-2-piperidin-1-ylethyl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2594272.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)

![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)


![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)
